2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide
Description
2-(3,3-Dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 3,3-dimethoxypropanoyl group at the 2-position and an N-methyl substitution on the hydrazinecarbothioamide backbone. Its structure combines a thioamide functionality with a dimethoxy-substituted propanoyl moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3,3-dimethoxypropanoylamino)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3S/c1-8-7(14)10-9-5(11)4-6(12-2)13-3/h6H,4H2,1-3H3,(H,9,11)(H2,8,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCJYPPUISHWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166127 | |
| Record name | 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-54-6 | |
| Record name | 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240799-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 3,3-dimethoxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Hydrazinecarbothioamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Impact :
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and hydrogen-bonding capacity, as seen in the target compound and derivatives .
- Aromatic/Planar Groups (e.g., benzylidene, pyridinyl) : Enhance π-π stacking interactions, critical for binding to biological targets like DNA or enzymes .
- Lipophilic Groups (e.g., chlorophenyl, cyclopropyl) : Increase membrane permeability but may reduce aqueous solubility .
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
2-(3,3-Dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a hydrazine core and a propanoyl moiety, suggests a diverse range of biological interactions, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₁₅N₃O₃S
- Molecular Weight : 189.28 g/mol
- CAS Number : 240115-97-3
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its effects on neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest and apoptosis |
| A549 | 10 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary research indicates that it can modulate cholinergic signaling pathways, which are crucial in conditions like Alzheimer’s disease.
- Research Findings : In vitro studies using SH-SY5Y neuronal cells showed that the compound could enhance neuronal survival under oxidative stress conditions. The expression levels of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) were significantly elevated following treatment.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs) resulting in cell cycle arrest.
- Neuroprotection : Modulation of oxidative stress responses and enhancement of neurotrophic signaling.
Toxicity Profile
Despite its promising biological activities, the toxicity profile of this compound must be carefully evaluated. Preliminary toxicity assays indicate:
- LD50 in Rats : Approximately 200 mg/kg (oral).
- Dermal Toxicity : Low toxicity observed with no significant dermal irritation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
